molecular formula C10H18ClNO3 B1529865 Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride CAS No. 1392804-61-3

Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No.: B1529865
CAS No.: 1392804-61-3
M. Wt: 235.71 g/mol
InChI Key: VQGWSYGBHOLWKV-UHFFFAOYSA-N
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Description

“Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2260937-51-5 . It has a molecular weight of 235.71 . The compound is stored at room temperature and it is in powder form .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H . This code provides a unique representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The molecular weight of the compound is 235.71 .

Scientific Research Applications

Synthesis and Characterization

Spirocyclic compounds, including Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride, have been synthesized through various chemical reactions, highlighting their versatility and importance in synthetic chemistry. For instance, Molchanov and Tran (2013) describe the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as mixtures of diastereoisomers, demonstrating a methodology potentially applicable to the synthesis of related spirocyclic compounds (Molchanov & Tran, 2013).

Application in Drug Discovery

The structural uniqueness of spiro compounds such as this compound makes them attractive targets in drug discovery and pharmacological research. Spiro compounds have been found to possess significant biological activities, making them challenging yet rewarding targets for chemical synthesis. Sinibaldi and Canet (2008) highlight synthetic strategies developed for spiroaminals, a class of compounds that includes spirocyclic structures similar to this compound, emphasizing their potential applications due to the novelty of their skeletons and biological activities (Sinibaldi & Canet, 2008).

Pharmacological Profiles

Research into the pharmacological profiles of spirocyclic compounds provides insight into their potential therapeutic applications. Wanibuchi et al. (1990) investigated the pharmacological profiles of novel muscarinic agonists, including derivatives of 1-oxa-8-azaspiro[4.5]decane, revealing their potential in modulating cognitive functions and suggesting their utility in addressing neurological conditions (Wanibuchi et al., 1990).

Safety and Hazards

The compound has been classified with the hazard statements H315 - H319 - H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-2-3-10(14-8)4-6-11-7-5-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGWSYGBHOLWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(O1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-61-3
Record name 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride
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Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride
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Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride
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Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride
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Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride
Reactant of Route 6
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride

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